molecular formula C15H21FN2O3 B8126406 3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8126406
M. Wt: 296.34 g/mol
InChI Key: DLTRRIFNRVCNFN-UHFFFAOYSA-N
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Description

3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxymethyl group: This step might involve nucleophilic substitution reactions.

    Fluorination: Introduction of the fluorine atom can be done using fluorinating agents under controlled conditions.

    Protection of the carboxylic acid group: The tert-butyl ester group is often introduced to protect the carboxylic acid during the synthesis.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions might be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Lacks the fluorine atom.

    3-(2-Amino-5-chloro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Contains a chlorine atom instead of fluorine.

    3-(2-Amino-5-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(2-Amino-5-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can significantly influence its chemical properties, such as its reactivity, lipophilicity, and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound potentially more effective in its applications.

Properties

IUPAC Name

tert-butyl 3-[(2-amino-5-fluorophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-6-11(16)4-5-12(13)17/h4-6,10H,7-9,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTRRIFNRVCNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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